Oxetane-3-thiol
Description
Significance of the Oxetane (B1205548) Motif in Contemporary Chemical Sciences
The small, polar, and three-dimensional nature of the oxetane ring has captured significant attention in the chemical sciences. acs.orgnih.gov These characteristics allow it to influence molecular properties in highly desirable ways, leading to its widespread adoption. acs.org
In medicinal chemistry, the incorporation of an oxetane motif can profoundly improve a drug candidate's properties. nih.gov Oxetanes are frequently used as replacements, or bioisosteres, for commonly used functional groups like gem-dimethyl and carbonyl groups. acs.orgnih.govcapes.gov.br This substitution can lead to significant enhancements in aqueous solubility, metabolic stability, and lipophilicity. nih.govcapes.gov.bratlantis-press.com For instance, replacing a gem-dimethyl group, often used to block metabolically weak spots, with an oxetane can increase solubility while often reducing the rate of metabolic breakdown. acs.orgcapes.gov.br
The polar nature of the oxetane ring can also be leveraged to fine-tune other critical drug-like properties. nih.gov It can modulate the basicity (pKa) of nearby functional groups, such as amines, which is a crucial factor in a drug's pharmacokinetic profile. acs.orgnih.gov The introduction of an oxetane has been shown to decrease lipophilicity (LogD), reduce binding to human plasma proteins, and lessen off-target effects like hERG ion channel binding. acs.org As a result, the oxetane scaffold is increasingly found in preclinical and clinical drug candidates for a wide range of diseases, including cancer, viral infections, and autoimmune disorders. nih.gov
| Property Influenced by Oxetane Motif | Observed Effect | Reference |
|---|---|---|
| Aqueous Solubility | Generally Increased | acs.orgnih.govnih.gov |
| Metabolic Stability | Generally Increased | acs.orgacs.orgcapes.gov.br |
| Lipophilicity (LogD) | Generally Decreased | acs.orgacs.org |
| Basicity (pKa) of Proximal Amines | Attenuated/Lowered | acs.orgnih.gov |
| hERG Ion Channel Binding | Reduced | acs.org |
The inherent ring strain of the four-membered oxetane ring makes it a versatile building block for the synthesis of more complex molecules. acs.org While stable enough to be carried through multiple synthetic steps, the ring can be opened under specific conditions with nucleophiles, facilitating rearrangements and ring expansions. acs.orgnih.gov This reactivity has been exploited in the total synthesis of several important natural products, including the anticancer agent paclitaxel (B517696) (Taxol). eurjchem.comresearchgate.netresearchgate.net The synthesis of functionalized oxetane derivatives, often starting from commercially available building blocks like oxetan-3-one, is a key strategy for introducing this valuable motif into larger structures. acs.orgbeilstein-journals.org The demand for reagents that allow for the incorporation of oxetanes into complex molecules remains high. enamine.net
Unique Contributions of the Thiol Functional Group at the Oxetane 3-Position
The introduction of a thiol (-SH) group at the 3-position of the oxetane ring creates Oxetane-3-thiol, a compound with a distinct set of properties. Research has shown that 3-sulfanyl-oxetanes can be synthesized effectively from oxetan-3-ols. nih.gov A mild and inexpensive lithium catalyst can activate the C-OH bond for chemoselective alkylation with various thiols, a process that notably avoids the ring-opening that can plague oxetane chemistry. nih.govnih.gov
These 3-sulfanyl-oxetane motifs are proposed as promising bioisosteric replacements for thioesters or benzyl (B1604629) sulfides, owing to their similar shape and electronic properties. nih.gov This opens up new avenues in chemical space for drug discovery programs. Furthermore, the resulting oxetane sulfide (B99878) linker can be derivatized, for instance through oxidation to sulfoxides and sulfones, providing access to additional novel classes of oxetane building blocks. nih.govnih.gov
Historical Context and Emerging Research Trajectories for this compound
The first synthesis of the parent oxetane ring dates back to the 1870s. nih.govbeilstein-journals.org For many years, the ring was considered an exotic and potentially unstable heterocycle, limiting its application. nih.govchemrxiv.org A significant shift occurred with the work of Carreira and colleagues, who demonstrated the value of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups, sparking an "oxetane rush" in the medicinal chemistry community. nih.gov Initial challenges related to the chemical instability of the ring were overcome as researchers learned that the substitution pattern is key, with 3,3-disubstituted oxetanes showing greater stability. nih.govrsc.orgchemrxiv.org
The synthesis of specifically substituted oxetanes, such as this compound, represents an emerging research trajectory. A key synthetic precursor is oxetan-3-one, which can be derived from oxetan-3-ol (B104164). acs.orgatlantis-press.com The synthesis of oxetane-3-thiols was reported as early as 1997, involving the conversion of a secondary alcohol on the oxetane ring to a thiol via triflate formation, displacement with potassium thioacetate (B1230152) (KSAc), and subsequent deprotection. acs.org More recent methods focus on direct and chemoselective catalytic processes to generate these valuable compounds. nih.gov Future research will likely continue to focus on developing novel, efficient synthetic protocols and exploring the incorporation of this compound and its derivatives into new therapeutic agents. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxetane-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c5-3-1-4-2-3/h3,5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHDGFSXMNLJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880136-18-5 | |
| Record name | oxetane-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Oxetane 3 Thiol and Its Derivatives
Direct Synthesis Strategies for Oxetane-3-thiols
A common strategy for introducing sulfur-containing functionalities into oxetanes involves the conversion of hydroxyl groups on oxetane (B1205548) precursors into good leaving groups, followed by nucleophilic displacement.
The hydroxyl group at the 3-position of oxetane precursors, such as oxetan-3-ols, can be activated by converting it into a tosylate or triflate ester. This transformation typically involves reacting the oxetan-3-ol (B104164) with tosyl chloride (TsCl) in the presence of a base like pyridine, or with triflic anhydride (B1165640) (Tf₂O) acs.org. These activated intermediates, oxetane-3-tosylates or oxetane-3-triflates, are then amenable to nucleophilic substitution. For instance, oxetane-3-tosylate can be prepared from 3-methyl-3-(hydroxymethyl)oxetane collectionscanada.gc.ca.
Following the formation of the tosylate or triflate leaving group, the next step involves nucleophilic displacement by a sulfur-containing species. Potassium thioacetate (B1230152) (KSAc) is frequently employed for this purpose, leading to the formation of an oxetane-3-thioacetate intermediate ucl.ac.ukacademie-sciences.fr. The thioacetate group serves as a protected thiol. Subsequently, the free thiol is liberated through a deprotection step, typically involving hydrolysis under basic conditions (e.g., using NaOH or KOH) or treatment with sodium methoxide (B1231860) sigmaaldrich.com. This sequence allows for the controlled introduction of the thiol functionality onto the oxetane scaffold.
Multi-step Approaches from Functionalized Oxetane Precursors
Catalytic Approaches for Sulfanyloxetane Formation
More contemporary synthetic strategies have focused on developing catalytic methods for the direct formation of 3-sulfanyl-oxetanes from oxetan-3-ols.
A significant advancement in the synthesis of 3-sulfanyl-oxetanes is the development of lithium-catalyzed thiol alkylation reactions using tertiary and secondary oxetan-3-ols nih.govd-nb.infonih.govacs.orgnuph.edu.ua. This method offers a mild and efficient route to form C-S bonds directly from alcohols. A mild and inexpensive lithium catalyst facilitates the chemoselective activation of the C-OH bond in oxetan-3-ols, enabling their reaction with a variety of thiols. This approach has demonstrated broad substrate scope, accommodating diverse aryl, benzyl (B1604629), and alkyl thiols, and has proven successful with both tertiary and secondary oxetan-3-ols nih.govd-nb.infonih.gov.
The reaction conditions are generally mild, and the lithium catalyst exhibits remarkable chemoselectivity, activating the C-OH group preferentially over the oxetane ring itself, thus avoiding undesired ring-opening side reactions nih.govd-nb.infonih.govresearchgate.net. This chemoselectivity is crucial for the successful synthesis of the desired oxetane sulfides.
The proposed mechanism for the lithium-catalyzed thiol alkylation involves the activation of the hydroxyl group of the oxetan-3-ol by the lithium catalyst. This activation is believed to proceed via an SN1-like pathway, where the lithium catalyst facilitates the formation of a carbocationic intermediate at the C3 position of the oxetane ring nih.govd-nb.infod-nb.info. This carbocation is stabilized by the oxetane ring structure. The subsequent nucleophilic attack by the thiol on this carbocation leads to the formation of the C-S bond, yielding the 3-sulfanyl-oxetane product.
The chemoselectivity of this process is a key feature, as the lithium catalyst's ability to activate the C-OH bond without inducing oxetane ring opening under the reaction conditions is critical nih.govd-nb.infonih.govresearchgate.net. This contrasts with some acidic conditions, which can promote oxetane ring opening by sulfur nucleophiles nih.govd-nb.info. The precise nature of the lithium species and its interaction with the alcohol and thiol are central to achieving this selective activation and subsequent alkylation.
Table 1: Representative Lithium-Catalyzed Thiol Alkylation of Oxetan-3-ols
| Oxetan-3-ol Precursor | Thiol | Product (3-Sulfanyl-Oxetane) | Yield (%) | Reference |
| Oxetan-3-ol | Benzylthiol | 3-(Phenylmethylthio)oxetane | 97 | nih.gov |
| Oxetan-3-ol | Thiophenol | 3-(Phenylthio)oxetane | 89 | nih.gov |
| Oxetan-3-ol | 4-Methoxyphenylthiol | 3-((4-Methoxyphenyl)thio)oxetane | 95 | d-nb.info |
| Oxetan-3-ol | 1-Naphthylthiol | 3-((1-Naphthyl)thio)oxetane | 92 | d-nb.info |
| Oxetan-3-ol | Adamantylthiol | 3-(Adamantylthio)oxetane | 90 | d-nb.info |
| 3-Phenyl-oxetan-3-ol | Benzylthiol | 3-Benzyl-3-phenyl-oxetane-3-thiol | 90 | d-nb.info |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
Compound List
Oxetane-3-thiol
Oxetan-3-ol
Oxetane-3-tosylate
Oxetane-3-triflate
Potassium thioacetate (KSAc)
3-Sulfanyl-oxetane
3-(Phenylmethylthio)oxetane
3-(Phenylthio)oxetane
3-((4-Methoxyphenyl)thio)oxetane
3-((1-Naphthyl)thio)oxetane
3-(Adamantylthio)oxetane
3-Benzyl-3-phenyl-oxetane-3-thiol
Lithium-Catalyzed Thiol Alkylation with Tertiary and Secondary Oxetan-3-ols
Scope and Limitations with Various Thiol Substrates
The incorporation of sulfur-containing functionalities, particularly thiols, into oxetane structures is achievable through the trapping of reactive oxetane intermediates. For instance, oxetane carbocations can be intercepted by thiol nucleophiles, leading to the formation of oxetane sulfides. These oxetane sulfides are of interest as potential bioisosteres for thioesters, offering similar spatial and electronic properties researchgate.net. The reaction typically involves the generation of an oxetane carbocation, which is then attacked by the thiol. While specific limitations concerning a broad range of thiol substrates in this particular context are not extensively detailed, the general reactivity suggests that the nucleophilicity and steric bulk of the thiol can influence the reaction efficiency.
Generation and Trapping of Oxetane Carbocation Intermediates with Thiols
The generation of oxetane carbocations serves as a pivotal strategy for functionalizing the oxetane core. These highly reactive intermediates can be effectively trapped by various nucleophiles, including thiols, to yield functionalized oxetanes chimia.ch.
The formation of oxetane carbocations is frequently achieved through the activation of an alcohol moiety (e.g., in oxetanols) or a related leaving group, typically catalyzed by Lewis or Brønsted acids chimia.chnih.govnih.govdoi.orgacs.org. Lewis acids such as Li(NTf₂) have been employed to dehydrate 3-aryloxetan-3-ols, generating oxetane carbocations that can then undergo trapping reactions chimia.chdoi.org. Brønsted acids can also catalyze this process, facilitating the generation of carbocation intermediates that can react with nucleophiles chimia.chnih.govacs.org. The choice of acid is critical; excessively strong acids can lead to undesired ring-opening and polymerization of the oxetane ring, while weaker acids may not efficiently promote the reaction chimia.ch.
Table 1: Generation and Trapping of Oxetane Carbocations with Thiols
| Catalyst (Acid Type) | Oxetane Precursor | Nucleophile | Product Type | Yield | Reference |
| Lewis Acid (e.g., Li(NTf₂)) | 3-Aryloxetan-3-ol | Thiol | Oxetane Sulfide (B99878) | Not Specified | chimia.ch |
| Brønsted Acid | Oxetanol | Thiol | Oxetane Sulfide | Not Specified | researchgate.net |
The trapping of oxetane carbocations by nucleophiles, including thiols, can involve stereochemical considerations. Carbocations are generally trigonal planar intermediates, which can lead to racemization if the carbocation center is chiral. When a thiol nucleophile attacks such an intermediate, a mixture of stereoisomers may be formed if the original oxetane precursor possessed stereocenters or if the trapping event creates new stereocenters. The specific stereochemical outcome is highly dependent on the substrate structure and reaction conditions 182.160.97. For instance, if the carbocation is generated at the 3-position of an oxetane with existing substituents, the approach of the thiol nucleophile can be influenced by steric factors, potentially leading to diastereoselectivity.
Advanced Functionalization Strategies for Oxetane-Containing Scaffolds
Beyond the direct synthesis of the oxetane ring, advanced strategies focus on modifying pre-existing oxetane scaffolds to introduce new functionalities or tune physicochemical properties.
The strategic incorporation of fluorine atoms into organic molecules is a well-established method for enhancing therapeutic efficacy by modulating properties such as lipophilicity, aqueous solubility, metabolic stability, and acidity chemrxiv.orgresearchgate.netchemrxiv.org. Fluorinated oxetanes are particularly attractive building blocks, combining the benefits of the oxetane scaffold with the unique attributes of fluorine chemrxiv.orgchemrxiv.org. Fluorine substitution can significantly impact the pKa of adjacent functional groups, often leading to a decrease of up to three units chemrxiv.org.
Two primary methods for introducing fluorine atoms into oxetane structures are nucleophilic substitution and deoxyfluorination.
Nucleophilic Substitution: This approach typically involves converting a hydroxyl group on an oxetane precursor into a good leaving group, such as a mesylate or tosylate, followed by displacement with a fluoride (B91410) source (e.g., TBAF, KF) chemrxiv.orgchemrxiv.org. For example, mesylates derived from oxetanols can undergo nucleophilic substitution with fluoride anions to yield fluoro-oxetanes chemrxiv.org. However, certain leaving groups, like tosylates on primary alcohols adjacent to the oxetane ring, may not readily undergo displacement by fluoride or azide, leading instead to decomposition products acs.org.
Deoxyfluorination: Deoxyfluorination offers a direct route to convert alcohols into alkyl fluorides. Reagents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, and newer reagents like XtalFluor have been developed for this purpose chemrxiv.orgbrynmawr.edu. These reagents activate the hydroxyl group, allowing for nucleophilic attack by fluoride. While effective for many alcohol substrates, deoxyfluorination of carboxylic acids can be challenging due to insufficient reactivity, even at elevated temperatures chemrxiv.org. The choice of deoxyfluorination reagent can also influence selectivity, as seen in the conversion of ketones to gem-difluorides where XtalFluor-E showed higher selectivity compared to DAST/HF acs.org.
Table 2: Fluorination of Oxetanes via Nucleophilic Substitution and Deoxyfluorination
| Method | Reagent(s) | Substrate Type (Oxetane Derivative) | Product Type (Fluorinated Oxetane) | Key Observation / Yield | Reference |
| Nucleophilic Substitution | Mesyl chloride (MsCl), then TBAF | Oxetanol (mesylate) | Fluoro-oxetane | 90% yield for fluoride substitution chemrxiv.org | chemrxiv.orgchemrxiv.org |
| Nucleophilic Substitution | Mesyl chloride (MsCl), then LiBr | Oxetanol (mesylate) | Bromo-oxetane | Not specified | chemrxiv.org |
| Nucleophilic Substitution | Mesyl chloride (MsCl), then KSAc / NaSMe | Oxetanol (mesylate) | Oxetane Thioether | Reasonable yields | chemrxiv.org |
| Deoxyfluorination | DAST, Morph-DAST | Oxetane Alcohol | Fluoro-oxetane | Intact oxetane ring | chemrxiv.org |
| Deoxyfluorination | SF₄ / HF | Oxetane Carboxylic Acid | Decomposition | Unsuccessful | chemrxiv.org |
| Deoxyfluorination | SulfoxFluor | Alcohol | Alkyl Fluoride | Rapid, room temp. | brynmawr.edu |
| Deoxyfluorination | Deoxo-Fluor / HF | Ketone | Gem-difluoride | 16% yield (vs 33% olefinic fluoride with DAST/HF) | acs.org |
| Deoxyfluorination | XtalFluor-E | Ketone | Gem-difluoride | 85% yield (vs 4% olefinic byproduct) | acs.org |
Compound List
Oxetane
this compound
Oxetanols
Oxetanone
Oxetane Sulfides
Fluoro-oxetanes
3,3-Disubstituted Oxetanes
3-Aryl-3-aminooxetanes
3-Aryl-3-carboxylic acid oxetanes
α,α-Difluoro-oxetanes
Introduction of Fluorine Atoms into the Oxetane Core for Property Modulation
Fluoroiodination and Subsequent Transformationsethz.ch
While specific literature detailing fluoroiodination directly on this compound is not extensively detailed in the provided snippets, fluoroiodination is a known strategy in organic synthesis for introducing both fluorine and iodine atoms, which can then be further transformed. General methods for oxetane synthesis sometimes involve halogenation and subsequent reactions, but direct application to this compound would require careful consideration of the thiol group's reactivity. Research into functionalizing oxetanes often explores C-H activation or reactions involving pre-functionalized precursors acs.org.
Derivatization of Pre-formed Oxetane Thiol Building Blocksnih.govd-nb.infonih.gov
Pre-formed this compound building blocks offer a versatile platform for further functionalization. The thiol group (-SH) is a nucleophilic center that can readily undergo various transformations, such as alkylation, acylation, and oxidation, to create a diverse array of derivatives.
Formation of Oxetane Sulfides as Bioisosteresacs.orgd-nb.infonih.govrsc.org
Oxetane sulfides, where the thiol group is alkylated or arylated, have emerged as promising bioisosteres for thioesters and benzyl sulfides d-nb.infonih.gov. These derivatives can be synthesized through the chemoselective C-OH activation of oxetan-3-ols followed by alkylation with thiols, catalyzed by lithium salts d-nb.infonih.gov. For instance, the reaction of oxetan-3-ols with thiols under mild lithium catalysis yields oxetane sulfides, which can then be further derivatized into sulfoxides and sulfones, expanding the chemical space of oxetane-containing compounds d-nb.infonih.gov.
Example Reaction Scheme for Oxetane Sulfide Formation:
Reactants: Oxetan-3-ol, Thiol (R-SH)
Catalyst: Lithium salt (e.g., Li(NTf₂))
Conditions: Mild conditions, e.g., in chloroform (B151607) at 40°C d-nb.info
Product: Oxetane-3-yl sulfide (Oxetane-S-R)
Linker Diversification Strategiesd-nb.infonih.gov
The oxetane motif can be incorporated into various linker strategies, leveraging its unique physicochemical properties. Oxetane sulfides, sulfoxides, and sulfones derived from oxetan-3-ols can serve as novel linkers, offering improved stability and solubility compared to some traditional linkers d-nb.infonih.gov. The ability to derivatize the oxetane sulfide linker further enhances its utility in creating diverse molecular architectures for drug discovery d-nb.info. Oxetane sulfonyl fluorides (OSFs) have also been developed as reagents for coupling oxetane fragments with nucleophiles, serving as potential linker motifs in drug design chemrxiv.org.
Intramolecular Cyclization Routes to Oxetane DerivativesCurrent time information in Bangalore, IN.core.ac.uk
The synthesis of oxetanes often relies on intramolecular cyclization reactions, forming the four-membered ring from acyclic precursors. Due to the inherent ring strain, these cyclizations typically require specific conditions, such as the presence of good leaving groups and nucleophilic centers acs.orgCurrent time information in Bangalore, IN.d-nb.info.
Common strategies include:
Intramolecular Williamson Ether Synthesis: This involves the formation of the C-O bond, typically from a 1,3-diol precursor where one alcohol is activated as a leaving group (e.g., tosylate) and then cyclized under basic conditions acs.orgdoi.orgmagtech.com.cn.
C-C Bond Forming Cyclization: Methods involving the formation of a C-C bond to close the oxetane ring have also been developed, such as Michael additions or other cyclization strategies core.ac.ukmagtech.com.cnrsc.org. For example, intramolecular allyl or benzyl anion cyclization of vinylogous urethane (B1682113) derivatives has been reported rsc.org.
Epoxide Ring Opening and Closure: Ring expansion of epoxides through nucleophilic attack followed by cyclization can also lead to oxetane formation acs.org.
Table 1: General Intramolecular Cyclization Strategies for Oxetane Synthesis
| Strategy | Key Bond Formation | Typical Precursors | General Conditions | References |
| Williamson Ether Synthesis | C-O | 1,3-Diols with a leaving group (e.g., tosylate) | Base (e.g., NaH, n-BuLi), heat | acs.orgdoi.orgmagtech.com.cn |
| C-C Bond Forming Cyclization | C-C | Allyl/benzyl anions, Michael adducts, vinylogous urethanes | Varies (e.g., base, transition metal catalysts) | core.ac.ukmagtech.com.cnrsc.org |
| Epoxide Ring Expansion/Closure | C-O, C-C | Epoxides with nucleophilic sites and leaving groups | Varies (e.g., nucleophiles, bases, Lewis acids) | acs.org |
Considerations for Oxetane Ring Stability and Integrity During Synthetic Transformationsacs.orgnih.govd-nb.info
The inherent ring strain of the oxetane ring (approximately 107 kcal/mol) utexas.edu can make it susceptible to ring-opening reactions, particularly under acidic conditions or elevated temperatures nih.govacs.org. However, the stability of the oxetane ring is highly dependent on its substitution pattern nih.govacs.org.
Substitution Pattern: 3,3-disubstituted oxetanes are generally more stable than other substitution patterns, as the substituents sterically hinder nucleophilic attack at the C-O bond nih.govacs.org.
Reaction Conditions: While oxetanes can be sensitive to strong acids, they often exhibit stability towards a range of conditions commonly employed in organic synthesis, including hydrogenation (H₂/Pd), hydride reductions (NaBH₄), acylation ((Boc)₂O, DMAP), Lewis acids, and strong bases (TBD, KOtBu) nih.govacs.org.
Internal Nucleophiles: The presence of internal nucleophiles (e.g., alcohols or amines) within the oxetane structure can promote ring-opening and subsequent cyclization reactions, which can be synthetically useful but also a potential source of instability doi.orgacs.org.
Table 2: Compatibility of Oxetane Ring with Common Synthetic Conditions
| Condition Type | Tolerated Conditions | Potential Instability Factors | References |
| Acids | Weak acids | Strong acids (can promote ring-opening) | nih.govethz.chacs.org |
| Bases | Strong bases (e.g., KOtBu, NaH, n-BuLi) | Generally stable | acs.orgnih.govacs.org |
| Reducing Agents | H₂/Pd, NaBH₄ | Generally stable | nih.govacs.org |
| Acylating Agents | (Boc)₂O, DMAP | Generally stable | nih.govacs.org |
| Nucleophiles | Generally stable to external nucleophiles; internal nucleophiles can cause opening | Internal nucleophiles (alcohols, amines) under acidic conditions | nih.govdoi.orgacs.org |
| Organometallics | Aryllithium reagents | Generally stable | nih.govacs.org |
| Other | TBD, TsOH | Generally stable | nih.govacs.org |
The ability to maintain the integrity of the oxetane ring during synthetic transformations is crucial for its successful application as a building block in complex molecule synthesis and drug discovery nih.govresearchgate.net.
Compound Name List:
this compound
Oxetane
Oxetan-3-one
Oxetan-3-ol
Oxetane sulfides
Oxetane sulfoxides
Oxetane sulfones
Oxetane sulfonyl fluorides (OSFs)
3,3-disubstituted oxetanes
2-substituted oxetanes
Amino-oxetanes
Reactivity and Reaction Mechanisms Involving Oxetane 3 Thiol
Reactivity Profiles of the Thiol Moiety
The thiol group (-SH) in oxetane-3-thiol is a versatile nucleophile and is susceptible to oxidation, participating in a variety of characteristic reactions.
The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This allows it to react with a range of electrophilic species. A notable example is the alkylation of the thiol. Research has shown that in the presence of a mild and inexpensive lithium catalyst, oxetan-3-ols can undergo chemoselective C-OH activation, enabling subsequent alkylation by various thiols, including those structurally similar to this compound, to form oxetane (B1205548) sulfides. nih.gov This process is highly chemoselective, with no ring-opening of the oxetane moiety observed. nih.gov
The general reaction involves the deprotonation of the thiol to form a more potent thiolate nucleophile, which then attacks the electrophilic carbon of a suitable substrate, such as an alkyl halide or a π-activated alcohol, resulting in the formation of a new carbon-sulfur bond. nih.gov
Table 1: Examples of Nucleophilic Reactions of Thiols
| Reactant A (Nucleophile) | Reactant B (Electrophile) | Catalyst/Conditions | Product Type |
|---|---|---|---|
| This compound | 3-Aryloxetan-3-ol | Li catalyst | 3-Sulfanyl-oxetane |
| Thiol | Alkyl Halide | Base | Thioether |
This table illustrates general nucleophilic reactions involving thiols. Data synthesized from multiple sources. nih.govnih.gov
The thiol group is readily oxidized under various conditions to form a disulfide (S-S) bond. This conversion is a redox reaction where each sulfur atom loses a bond to hydrogen and gains a bond to another sulfur atom. libretexts.org The oxidation of this compound would thus lead to the formation of a symmetric disulfide, bis(oxetan-3-yl) disulfide.
This oxidation can proceed through one- or two-electron pathways. nih.gov Two-electron oxidation often involves intermediates like sulfenic acid (RSOH). nih.gov More recently, "redox-click chemistry" using reagents like sulfuryl fluoride (B91410) (SO₂F₂) has emerged as a highly efficient and chemoselective method for oxidizing a wide array of thiols to disulfides in quantitative yields. chemrxiv.orgchemrxiv.org This method is tolerant of many functional groups, and over-oxidation is generally not observed. chemrxiv.org Such a method would be applicable to the oxidation of this compound without affecting the oxetane ring.
The process of disulfide exchange, where a thiol reacts with a disulfide bond, is also a relevant pathway, often proceeding through a series of Sₙ2-like displacement events. libretexts.org
The thia-Michael addition is a conjugate 1,4-addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. mdpi.comencyclopedia.pub The thiol group of this compound can act as the Michael donor in this reaction. The reaction is typically catalyzed by a base, which deprotonates the thiol to form a thiolate anion. researchgate.netnsf.gov This thiolate is a soft nucleophile that preferentially attacks the β-carbon of the Michael acceptor. researchgate.net
The mechanism proceeds as follows:
Initiation: A base abstracts the acidic proton from the thiol group of this compound, generating a reactive thiolate anion. researchgate.netnsf.gov
Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the α,β-unsaturated system. researchgate.net
Protonation: The resulting enolate intermediate is protonated, often by another molecule of the thiol, to yield the final thioether adduct and regenerate the thiolate catalyst. mdpi.comresearchgate.net
This reaction is highly efficient and is considered a form of "click" chemistry due to its rapid kinetics and high selectivity. mdpi.comnsf.gov
Oxetane Ring Reactivity and Ring-Opening Processes
The four-membered oxetane ring is characterized by significant ring strain, which is a primary driver of its reactivity.
The oxetane ring possesses a substantial ring strain energy of approximately 25.5 kcal/mol (106 kJ/mol). beilstein-journals.orgresearchgate.net This is comparable to the strain in oxiranes (epoxides) and significantly greater than that in tetrahydrofuran (B95107) (THF). beilstein-journals.org This inherent strain, arising from distorted bond angles far from the ideal tetrahedral value, makes the ring susceptible to cleavage. beilstein-journals.orgillinois.edu
The strain facilitates ring-opening reactions, particularly when activated by Lewis or Brønsted acids. beilstein-journals.orgresearchgate.netillinois.edu However, the stability of the oxetane ring is also influenced by its substitution pattern. For instance, 3,3-disubstituted oxetanes exhibit greater stability because the substituents can sterically hinder the approach of external nucleophiles to the C-O antibonding orbitals. nih.gov Despite this strain, the oxetane ring is generally stable under basic or neutral conditions, allowing for selective reactions at the thiol group without ring cleavage. wikipedia.orgutexas.edu
Table 2: Comparison of Ring Strain in Cyclic Ethers
| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |
|---|---|---|
| Oxirane (Epoxide) | 3 | 27.3 |
| Oxetane | 4 | 25.5 |
Data sourced from reference beilstein-journals.org.
The presence of even mild acids can catalyze the ring-opening of oxetanes. wikipedia.org Both Lewis and Brønsted acids can serve as catalysts for this process. nih.govbeilstein-journals.org The mechanism typically begins with the protonation or coordination of the acid to the ring's oxygen atom. This step makes the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack.
The subsequent steps depend on the reaction conditions and the nature of the nucleophile:
Sₙ1-type mechanism: In the presence of strong acids and for substrates that can form a stable carbocation (e.g., 3-aryl-substituted oxetanes), the mechanism can proceed via an Sₙ1 pathway. nih.govbeilstein-journals.org The protonated oxetane opens to form a tertiary carbocation intermediate, which is then trapped by a nucleophile.
Sₙ2-type mechanism: More commonly, the reaction follows an Sₙ2-like pathway. A nucleophile attacks one of the α-carbons of the protonated oxetane, leading to the concerted cleavage of the C-O bond. researchgate.net In the case of this compound, an intramolecular reaction could occur where the thiol group itself acts as the nucleophile, though intermolecular reactions with solvent or other added nucleophiles are also common. nih.gov
The regioselectivity of the attack is influenced by both steric and electronic factors of any substituents on the ring. researchgate.net These acid-catalyzed ring-opening reactions yield functionalized products, typically 1,3-diols if water is the nucleophile, or corresponding hydroxy ethers or hydroxy thioethers if alcohols or thiols are used as nucleophiles. researchgate.net
Intramolecular Oxetane Ring Opening for Heterocycle Synthesis
The inherent ring strain of the oxetane core, estimated to be around 25.5 kcal/mol, provides a thermodynamic driving force for ring-opening reactions. nih.gov When a nucleophilic thiol group is tethered to the oxetane ring, intramolecular cyclization can be a viable pathway for the synthesis of novel sulfur-containing heterocycles. This process is kinetically less favored compared to the formation of five- or six-membered rings (a 4-exo-tet cyclization), yet it remains a crucial method for constructing strained ring systems. rsc.org
One notable application of this strategy is the synthesis of thietane (B1214591) derivatives, which are themselves valuable four-membered sulfur-containing heterocycles. For instance, the reaction of 3,3-bis(chloromethyl)oxetane (B146354) with thiourea, followed by treatment with a base, leads to the formation of 2-oxa-6-thiaspiro[3.3]heptane. This transformation proceeds through an intermediate thiolate that undergoes intramolecular nucleophilic attack, displacing a chloride and forming the thietane ring. nih.gov
Furthermore, spirocyclic thietane nucleosides have been synthesized from precursors derived from oxetanes. In a key step, a mercury-mediated deprotection of a para-methoxybenzyl group on a sulfur-containing side chain, followed by intramolecular cyclization under basic conditions, affords the spirothietane ring system. acs.org This demonstrates the utility of intramolecular ring-opening of oxetane derivatives in accessing complex and biologically relevant scaffolds. acs.org
While direct examples of intramolecular cyclization of this compound itself are not extensively documented, the principles of nucleophilic attack by a tethered thiol or thiolate on the oxetane ring are well-established. The reaction is typically promoted by a base to generate the more nucleophilic thiolate, which then attacks one of the oxetane's α-carbons, leading to the formation of a new sulfur-containing ring. The regioselectivity of this attack would be influenced by steric and electronic factors of any substituents on the oxetane ring.
Challenges in Intermolecular Nucleophilic Ring Opening by Thiols
The intermolecular ring-opening of oxetanes by thiols presents a set of distinct challenges that are not as prevalent with other nucleophiles like alcohols or amines. While the ring strain of oxetanes makes them susceptible to nucleophilic attack, the reactivity of thiols in this context is often modest, and harsh reaction conditions are frequently required. utexas.eduyoutube.com
One of the primary challenges is the relatively low nucleophilicity of neutral thiols. Consequently, the reaction often necessitates the use of a base to generate the more potent thiolate nucleophile. However, the choice of base and reaction conditions must be carefully controlled to avoid side reactions.
Furthermore, even with the generation of a thiolate, the ring-opening of oxetanes can be sluggish. Stronger nucleophiles are generally required to open the less strained four-membered ring of an oxetane compared to the highly strained three-membered ring of an epoxide. youtube.com In some cases, Lewis acid activation of the oxetane is necessary to enhance its electrophilicity and facilitate the nucleophilic attack by the thiol or thiolate. youtube.com
Another significant challenge is the potential for the thiol to undergo oxidation to a disulfide under the reaction conditions, which can reduce the effective concentration of the nucleophile and lead to lower yields. msu.edu Additionally, the product of the ring-opening, a γ-hydroxy thioether, can itself act as a nucleophile, potentially leading to further reactions and the formation of undesired byproducts.
Comparison with Other Nucleophiles (Alcohols, Amines)
When comparing the reactivity of thiols with other common nucleophiles like alcohols and amines in the context of oxetane ring-opening, several key differences emerge.
| Nucleophile | Relative Nucleophilicity | Basicity | Key Considerations for Oxetane Ring-Opening |
| Thiols (RSH) | More nucleophilic than alcohols, less nucleophilic than amines in some contexts. | More acidic than alcohols, less basic than amines. | Often require activation to the more nucleophilic thiolate. Can undergo oxidation to disulfides. Ring-opening can be sluggish and may require Lewis acid catalysis. |
| Alcohols (ROH) | Generally less nucleophilic than thiols and amines. | Less acidic than thiols, less basic than amines. | Typically require activation to the more nucleophilic alkoxide. Can be less effective for ring-opening without strong activation of the oxetane. |
| Amines (RNH2) | Generally more nucleophilic than alcohols and often more than thiols. | More basic than both alcohols and thiols. | Often effective for ring-opening without the need for strong activation. The product amino alcohol is generally stable. |
This table provides a general comparison of the properties and reactivity of thiols, alcohols, and amines as nucleophiles for oxetane ring-opening.
Amines are generally more nucleophilic and more basic than both alcohols and thiols. msu.edu This often makes them more effective at opening the oxetane ring under milder conditions without the need for strong activation. The resulting γ-amino alcohols are also typically stable products.
Alcohols are generally the least nucleophilic of the three and often require conversion to the corresponding alkoxide to be effective in ring-opening reactions. Even then, they can be less reactive than thiolates.
Radical-Mediated Reactions at the Oxetane 3-Position
In addition to nucleophilic reactions, the 3-position of the oxetane ring can also be a site for radical-mediated transformations. This approach offers a powerful and complementary strategy for the functionalization of this strained heterocyclic system.
Generation of Tertiary Benzylic Oxetane Radicals
A key strategy for initiating radical reactions at the 3-position involves the generation of tertiary benzylic oxetane radicals. These reactive intermediates can be formed from suitable precursors under mild conditions. One effective method utilizes the decarboxylation of 3-aryl-3-carboxylic acid oxetanes under visible light photoredox catalysis. acs.orgnih.govacs.org This process involves the single-electron oxidation of the carboxylate, followed by the loss of carbon dioxide to generate the desired tertiary benzylic radical. researchgate.net
The generation of radicals at the 3-position must compete with potential hydrogen atom abstraction (HAT) at the more electronically stabilized C2-position. nih.govresearchgate.net Therefore, the presence of a suitable radical precursor at the 3-position is crucial for directing the radical formation to the desired site. nih.govresearchgate.net
Conjugate Addition Reactions and Functionalization
Once generated, tertiary benzylic oxetane radicals can participate in a variety of carbon-carbon bond-forming reactions. A particularly useful transformation is their conjugate addition to activated alkenes, such as acrylates, in a Giese-type reaction. acs.orgnih.govacs.org This reaction allows for the introduction of a wide range of functionalized alkyl groups at the 3-position of the oxetane ring, providing access to novel 3,3-disubstituted oxetanes. researchgate.net
The mechanism of this conjugate addition involves the attack of the nucleophilic oxetane radical onto the electron-deficient alkene. masterorganicchemistry.comlibretexts.org This addition is often rendered irreversible due to the strained nature of the oxetane radical, which favors the formation of the more stable, less strained product. acs.org This irreversibility helps to minimize competing side reactions such as radical dimerization. acs.orgnih.gov
Stability and Reactivity of Strained Ring Radicals
The stability and reactivity of the tertiary benzylic oxetane radical are significantly influenced by the inherent strain of the four-membered ring. researchgate.net Computational studies have shown that benzylic radicals incorporated into a strained ring are less stable and more π-delocalized compared to their unstrained counterparts. acs.orgnih.govacs.org This decreased stability paradoxically leads to increased reactivity in productive pathways like conjugate addition, while simultaneously decreasing the propensity for radical dimerization. acs.orgnih.gov
The ring strain in the oxetane forces the benzylic carbon to adopt a more planar geometry, which enhances the delocalization of the radical into the adjacent aryl ring. researchgate.net This delocalization, however, does not lead to a highly stabilized, unreactive radical. Instead, the inherent instability of the four-membered ring provides a thermodynamic driving force for the radical to react and relieve this strain. researchgate.net This unique interplay between electronic stabilization and ring strain is a key factor governing the reactivity of these fascinating radical intermediates.
Stability of Oxetane Ethers to Thiol Exposure
The stability of the oxetane ring, a four-membered cyclic ether, in the presence of thiols is a critical consideration in various synthetic and medicinal chemistry applications. beilstein-journals.orgnih.gov Generally, the oxetane motif is recognized for its enhanced metabolic stability compared to other functional groups like carbonyls, rendering it resistant to certain chemical transformations. beilstein-journals.orgnih.govacs.org The substitution pattern on the oxetane ring can influence its stability, with 3,3-disubstituted oxetanes often exhibiting greater stability. acs.org However, the reactivity of the oxetane ring towards thiols is highly dependent on the specific reaction conditions, particularly the choice of catalyst.
Research has demonstrated that under certain conditions, the oxetane ether linkage is remarkably stable to thiol exposure. For instance, a study on the Brønsted acid-catalyzed synthesis of 3,3-disubstituted oxetane ethers from 3-aryl-oxetanols and various alcohols reported that the resulting oxetane ether products were stable to thiols. rsc.org This stability is advantageous in contexts where the oxetane moiety needs to coexist with thiol-containing functionalities.
A notable example of the stability of the oxetane ring in the presence of thiols is the lithium-catalyzed alkylation of thiols with 3-aryloxetan-3-ols. In a study by Bull and co-workers, this reaction was found to be completely chemoselective, proceeding without any observable ring-opening of the oxetane. beilstein-journals.orgnih.gov The reaction selectively forms oxetane sulfides in high yields, preserving the integrity of the oxetane ring. beilstein-journals.orgnih.gov
The following table summarizes the results of the lithium-catalyzed reaction of various 3-aryloxetan-3-ols with a thiol, highlighting the stability of the oxetane ring under these conditions.
| 3-Aryloxetan-3-ol Reactant | Thiol Reactant | Product (Oxetane Sulfide) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl)oxetan-3-ol | 4-Methylbenzenethiol | 3-(4-Methoxyphenyl)-3-((p-tolyl)thio)oxetane | 95 | beilstein-journals.org |
| 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol | 4-Methylbenzenethiol | 3-((p-tolyl)thio)-3-(4-(trifluoromethyl)phenyl)oxetane | 88 | beilstein-journals.org |
| 3-(p-Tolyl)oxetan-3-ol | 4-Methylbenzenethiol | 3-((p-tolyl)thio)-3-(p-tolyl)oxetane | 92 | beilstein-journals.org |
| 3-(4-Chlorophenyl)oxetan-3-ol | 4-Methylbenzenethiol | 3-(4-Chlorophenyl)-3-((p-tolyl)thio)oxetane | 91 | beilstein-journals.org |
Conversely, under specific catalytic conditions, the oxetane ring can be susceptible to nucleophilic attack by thiols, leading to ring-opening reactions. The use of certain Lewis acids or transition metal catalysts can activate the oxetane ring, facilitating its cleavage. For example, the ring-opening of phenyl oxetanes has been achieved using lithium mercaptides in the presence of boron trifluoride etherate (BF₃·(C₂H₅)₂O) as a catalyst, yielding hydroxyl-substituted thioethers. researchgate.net
Furthermore, rhenium-catalyzed reactions have also been employed for the ring-opening of oxetanes with thiols. researchgate.net Another instance is the asymmetric ring-opening of 3-substituted oxetanes using 2-mercaptobenzothiazoles, which is catalyzed by a chiral acid. researchgate.net These examples underscore that the stability of oxetane ethers to thiol exposure is not absolute and can be overcome with the appropriate choice of reagents and catalysts.
The table below provides examples of conditions under which oxetane ring-opening by thiols occurs.
| Oxetane Substrate | Thiol Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Phenyl oxetanes | Lithium mercaptides | BF₃·(C₂H₅)₂O, THF, -78 °C | Hydroxyl-substituted thioethers | researchgate.net |
| Unspecified oxetanes | Unspecified thiols | Rhenium(V)-oxo complex (0.5 mol%), dry DCM | Hydroxyl-substituted thioethers | researchgate.net |
| 3-Substituted oxetanes | 2-Mercaptobenzothiazoles | Chiral acid catalyst (Ar = 9-anthryl), room temperature | Chiral ring-opened thioethers | researchgate.net |
Computational and Theoretical Investigations of Oxetane 3 Thiol
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), provide deep insights into the molecular properties of Oxetane-3-thiol, from its ground-state conformation to its behavior in chemical reactions.
The oxetane (B1205548) ring is characterized by significant ring strain, a consequence of its compressed endocyclic bond angles compared to ideal tetrahedral geometry. beilstein-journals.org This strain energy is a key determinant of its reactivity.
Ring Strain: The strain energy of the parent oxetane ring is approximately 25.5 kcal/mol (107 kJ/mol), a value comparable to that of highly reactive oxiranes (27.3 kcal/mol) and significantly greater than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.orgnih.govutexas.edu This high strain energy makes the ring susceptible to opening reactions. researchgate.net While specific experimental or computational values for this compound are not widely reported, the fundamental strain of the four-membered ring remains the dominant energetic feature.
Ring Conformation: Unsubstituted oxetane is not perfectly planar, exhibiting a slight puckering to alleviate torsional strain. mdpi.combeilstein-journals.org The introduction of substituents, such as the thiol group at the 3-position, generally increases the degree of puckering to minimize unfavorable eclipsing interactions between the substituent and the ring's hydrogen atoms. acs.org For 3-substituted oxetanes, this puckering results in the substituent adopting either a pseudo-axial or pseudo-equatorial position, which can be critical for its interaction with other molecules. Computational studies on related substituted oxetanes, like 3-methyl-3-oxetanemethanol, show how substituents and interactions like hydration can influence the puckering angle. researchgate.net For this compound, the balance between the steric bulk of the thiol group and potential weak intramolecular hydrogen bonding between the thiol hydrogen and the ring oxygen would determine the preferred puckered conformation.
| Property | Unsubstituted Oxetane | Expected Influence of 3-Thiol Group | Reference |
|---|---|---|---|
| Strain Energy | ~25.5 kcal/mol | Largely retained, with minor changes due to substitution. | beilstein-journals.orgnih.gov |
| Puckering Angle | ~8.7° (at 140 K) | Expected to increase to relieve steric interactions. | acs.orgbeilstein-journals.org |
| Conformation | Slightly puckered | Puckered, with thiol group in a pseudo-axial or pseudo-equatorial position. | acs.org |
The reactivity of oxetanes, often involving ring-opening, can proceed through various intermediates depending on the reaction conditions. Computational studies are essential for elucidating the mechanisms and energetics of these pathways.
Carbocation Intermediates: Under acidic conditions, protonation of the oxetane oxygen can facilitate ring-opening to form a carbocationic intermediate. nih.gov For this compound, this would lead to a carbocation at the C3 position. The stability of this intermediate is crucial for the reaction's feasibility. The sulfur atom of the thiol group can potentially stabilize an adjacent carbocation through the donation of its lone pair electrons, an effect that would need to be weighed against the electron-withdrawing inductive effect of the sulfur atom. DFT calculations on the ring-opening of 3-aryloxetan-3-ols have shown the formation of stable oxetane carbocations as key intermediates in annulation reactions. nih.gov
Radical Intermediates: Oxetanes can also undergo reactions via radical pathways. For example, cobalt-catalyzed ring-opening can generate C-centered alkyl radicals. researchgate.net In the case of this compound, this would produce a radical at the C3 position. Such radicals can participate in various subsequent reactions, including Giese additions. researchgate.net DFT calculations have been used to model the homolytic cleavage of Co-C bonds to generate these radical species and to understand why the ring-opening of oxetanes is more energetically demanding than that of epoxides. researchgate.net The sulfur atom in this compound could influence the stability and reactivity of a C3 radical, a factor that can be precisely modeled using quantum chemical methods. nih.gov
The nature and position of substituents on the oxetane ring profoundly impact its reactivity and the selectivity of its reactions.
The thiol group at the 3-position influences the electronic properties of the ring primarily through induction. However, its effect on reactivity can be context-dependent. For instance, in studies of thiol-induced retro-Diels-Alder reactions, substituents at the 3- and 4-positions of a related oxanorbornadiene system were found to have only a marginal effect on the activation energy compared to substituents at other positions. nih.gov In contrast, for ring-opening reactions that proceed via an intermediate at C3, the thiol group's electronic properties would be paramount. Computational studies show that 3,3-disubstituted oxetanes display enhanced stability towards external nucleophiles, as the substituents sterically hinder the approach to the C-O antibonding orbitals. nih.gov While this compound is not disubstituted, the principle highlights the importance of the substitution pattern in dictating stability and reactivity. acs.org
Molecular Dynamics and Docking Simulations for Biological Interactions
To understand how this compound might function in a biological system, such as a protein binding pocket, molecular dynamics (MD) and docking simulations are invaluable tools. nih.gov These methods can predict binding modes, conformational changes, and key intermolecular interactions.
Hydrogen bonding is a critical factor in molecular recognition and biological activity. This compound possesses distinct hydrogen bond donor and acceptor sites.
Oxetane Oxygen as an Acceptor: The strained C-O-C bond angle of the oxetane ring exposes the oxygen's lone pair of electrons, making it an excellent hydrogen bond acceptor. beilstein-journals.orgnih.gov Computational and experimental studies have shown that oxetanes form more effective hydrogen bonds than other cyclic ethers and can compete with most carbonyl functional groups, such as those in ketones and esters. mdpi.comacs.org
Thiol Group as Donor and Acceptor: The thiol group (-SH) adds another dimension to the molecule's hydrogen bonding capabilities. The thiol proton can act as a hydrogen bond donor, though it is generally weaker than the hydroxyl (-OH) group's proton. nih.gov Furthermore, the sulfur atom itself, with its lone pairs, can act as a weak hydrogen bond acceptor. The interplay between the oxetane oxygen acceptor, the thiol donor, and the thiol acceptor sites dictates how the molecule will interact with biological targets.
| Site on this compound | Interaction Type | Potential Partner in a Protein | Reference |
|---|---|---|---|
| Oxetane Oxygen | Acceptor | -OH (Ser, Thr, Tyr), -NH (backbone, Asn, Gln), -SH (Cys) | mdpi.comacs.org |
| Thiol Hydrogen (S-H) | Donor | C=O (backbone, Asn, Gln), -OH (Ser, Thr, Tyr) | nih.gov |
| Thiol Sulfur | Weak Acceptor | -NH (backbone, Asn, Gln) | nih.gov |
The study of the anticancer drug Taxol (Paclitaxel) provides a foundational example of the role an oxetane ring can play in biological activity. Computational studies on Taxol have suggested that the oxetane ring can act as a "conformational lock," rigidifying the structure to present an optimal geometry for binding to its target, microtubules. researchgate.netacs.org Alternatively, it serves as a key hydrogen bond acceptor. acs.org
Prediction of Physicochemical Properties (e.g., pKa, LogD)
Computational and theoretical investigations play a pivotal role in modern chemistry, offering predictive insights into the physicochemical characteristics of molecules before their synthesis or experimental analysis. For this compound, various in silico methods are employed to estimate key parameters that govern its behavior in different chemical and biological environments. These predictions are crucial for applications in medicinal chemistry and materials science, where properties like acidity (pKa) and lipophilicity (LogD) are critical determinants of a compound's efficacy and distribution.
Detailed Research Findings
The acidity of the thiol group is a key physicochemical parameter. The predicted pKa value for the thiol group in this compound is approximately 9.58. This value indicates that under physiological pH (around 7.4), the compound will exist predominantly in its neutral, protonated form. The electron-withdrawing nature of the oxygen atom in the oxetane ring can influence the acidity of the thiol group, though this effect is modulated by the distance and geometry of the ring relative to the sulfur atom.
Another commonly used descriptor for lipophilicity is the partition coefficient, LogP. The predicted XlogP3, an atom-based method for calculating LogP, for this compound is 0.2. This value is consistent with the predicted LogD at physiological pH, as the thiol group is largely unionized at this pH.
These computational predictions provide a valuable initial assessment of the key physicochemical properties of this compound, guiding further experimental studies and applications.
Interactive Data Tables
Below are the computationally predicted physicochemical properties for this compound.
| Parameter | Predicted Value | Method/Source |
|---|---|---|
| pKa (Thiol) | 9.58 | ChemAxon |
| Parameter | Predicted Value | Conditions | Method/Source |
|---|---|---|---|
| LogD | 0.21 | pH 7.4 | ChemAxon |
| XlogP3 | 0.2 | N/A | PubChem |
Analytical and Spectroscopic Characterization of Oxetane 3 Thiol and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed insights into the molecular architecture of oxetane-3-thiol and its derivatives, enabling precise structural determination and the identification of subtle differences between isomers or adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Adduct Analysisrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, offering detailed information about the connectivity and environment of atoms within a molecule. For this compound and its derivatives, ¹H NMR and ¹³C NMR are instrumental.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would typically show distinct signals for the protons on the oxetane (B1205548) ring and the thiol group. The chemical shifts and splitting patterns of these signals are highly sensitive to the electronic environment and neighboring protons. For instance, protons adjacent to the oxygen atom in the oxetane ring are expected to appear at different chemical shifts compared to those adjacent to the sulfur atom. NMR is particularly useful for differentiating between isomers, as subtle changes in their structure lead to distinct spectral patterns. Furthermore, NMR can be used to analyze adducts formed by this compound, by observing shifts in the proton signals of both the this compound and the adduct-forming species. rsc.orglibretexts.orgopenstax.orgliverpool.ac.uklibretexts.org
X-ray Crystallography for Precise Conformation and Puckering Angle Determinationacs.orgethz.ch
X-ray crystallography offers definitive structural information by providing a three-dimensional atomic model of crystalline compounds. This technique is invaluable for determining the precise conformation of the oxetane ring and quantifying its degree of puckering.
Conformation and Puckering Angle: The four-membered oxetane ring is inherently strained, leading to non-planar conformations. X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and dihedral angles, which collectively define the ring's conformation. The "puckering angle" is a key parameter used to describe the deviation of the ring from planarity. Studies on oxetane derivatives have shown that substituents can influence this puckering angle. For example, the puckering angle of unsubstituted oxetane has been reported to be around 8.7° at 140 K, while substituted derivatives can exhibit different values, such as 1.38° for 3-oximinooxetane d-nb.info or 8.82° for 3-(nitromethylene)oxetane (B1440973) rsc.org. These conformational details are critical for understanding the molecule's reactivity and interactions. acs.orgrsc.orgd-nb.infoethz.chrsc.orgrsc.orgresearchgate.netacs.orgnih.gov
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for separating, purifying, and analyzing this compound and its derivatives, ensuring the quality and integrity of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) for Product Purity and Isomer Separationrsc.org
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of synthesized compounds and separating complex mixtures, including isomers.
Product Purity and Isomer Separation: HPLC methods can be optimized to separate this compound from starting materials, byproducts, and impurities. The choice of stationary phase, mobile phase composition, and flow rate are critical for achieving effective separation. For isomeric mixtures, HPLC can resolve compounds with even subtle structural differences, allowing for their quantification. For instance, methods have been developed for the separation of 3-(allyloxy)oxetane (B1330429) using reverse-phase HPLC. sielc.comrsc.orgscispace.comresearchgate.netdiva-portal.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Identification and Conjugate Analysisrsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection and identification capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and identifying unknown compounds.
Structural Identification and Conjugate Analysis: In LC-MS, compounds are separated chromatographically and then detected by a mass spectrometer, which measures their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the separated components, aiding in their identification. For this compound derivatives, LC-MS can confirm their structures and identify any conjugates formed, such as those with biomolecules or other chemical species. The fragmentation patterns observed in MS/MS experiments can provide further structural information. nih.govrsc.orgmdpi.comresearchgate.net
UV-Vis Spectroscopy for Reaction Monitoring and Kineticspitt.edursc.org
UV-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring chemical reactions in real-time and studying their kinetics, particularly when reactants or products absorb light in the UV-Vis region.
Reaction Monitoring and Kinetics: While this compound itself may not have strong UV-Vis absorption, its reactions or the formation of derivatives that do absorb in this range can be monitored. For example, reactions involving thiols that lead to chromophoric products or the consumption of UV-active starting materials can be tracked by observing changes in absorbance at specific wavelengths over time. This allows for the determination of reaction rates and the elucidation of kinetic mechanisms. UV-Vis spectroscopy is also used to confirm the presence of specific functional groups or linkages that possess chromophores. rsc.orgrsc.orgmdpi.comtandfonline.comthermofisher.compitt.edursc.orgimaging.org
Challenges, Limitations, and Future Research Directions
Synthetic Accessibility and Scalability for Diverse Substitution Patterns at the Oxetane (B1205548) Core
A primary challenge in the broader application of oxetane-containing molecules is the synthetic difficulty in accessing the core structure, particularly with diverse substitution patterns. The inherent ring strain of the four-membered ring makes its formation via intramolecular cyclization kinetically less favorable compared to three-, five-, or six-membered rings. acs.org Consequently, synthetic routes often require strong bases or highly reactive leaving groups to achieve acceptable yields. acs.orgnih.gov
The synthesis of Oxetane-3-thiol itself highlights these challenges. One reported method involves a multi-step sequence starting from a diol precursor, proceeding through selective tosylation of the primary alcohol, formation of a triflate at the secondary alcohol, nucleophilic displacement with potassium thioacetate (B1230152) (KSAc), and subsequent deprotection to yield the final thiol. acs.org Notably, direct displacement of the tosyl group with nucleophiles like amines was found to be unsuccessful, leading instead to decomposition, which underscores the delicate nature of these intermediates. acs.org
Many current strategies for creating substituted oxetanes are linear, meaning each new analogue requires a distinct and often lengthy synthetic sequence. nih.govacs.org This linearity impedes the rapid generation of diverse compound libraries needed for drug discovery and material science exploration. Future research must focus on developing more convergent and flexible synthetic methodologies. The development of scalable routes is also critical; while some specific 2-substituted oxetanes have been produced at the metric-ton scale for pharmaceutical development, general and scalable methods for a wider range of substitution patterns, especially at the 3-position relevant to this compound, remain a significant hurdle. latrobe.edu.auacs.org
Table 1: Key Challenges in Oxetane Synthesis
| Challenge | Description | Reference |
|---|---|---|
| Ring Strain | The inherent strain in the four-membered ring makes cyclization kinetically challenging compared to other ring sizes. | acs.org |
| Linear Synthesis | Many routes are linear, hindering the rapid generation of diverse analogues for screening. | nih.govacs.org |
| Harsh Conditions | Cyclization often requires strong bases and good leaving groups, which can limit functional group tolerance. | acs.org |
| Scalability | Developing cost-effective and safe synthetic routes suitable for large-scale production remains difficult for many derivatives. | latrobe.edu.au |
Predicting and Managing Oxetane Ring Instability under Various Reaction Conditions
The reactivity of the oxetane ring, governed by its strain energy (approximately 106 kJ/mol), presents a double-edged sword. radtech.orgnih.gov While this reactivity is useful for synthetic transformations, it also leads to potential instability, particularly under acidic conditions which can promote ring-opening. nih.govbeilstein-journals.org A common misconception is that oxetanes are categorically unstable in acid; however, their stability is highly dependent on the substitution pattern. nih.gov
3,3-disubstituted oxetanes are generally the most stable, as the substituents sterically hinder the approach of external nucleophiles to the C–O antibonding orbitals. nih.govchemrxiv.org Conversely, oxetanes with electron-donating groups at the C2 position are likely to be more unstable. nih.gov The presence of internal nucleophiles within the molecule can also lead to spontaneous isomerization or cyclization processes. nih.govresearchgate.net
A significant challenge is the difficulty in predicting the stability of a given oxetane substitution pattern under specific reaction conditions without empirical testing. nih.govacs.org While general rules of thumb exist, unexpected ring-opening or rearrangement can occur, leading to failed reactions or the formation of undesired byproducts. chemrxiv.org This unpredictability hampers the widespread use of oxetanes in multi-step syntheses. Future efforts should aim to develop a more comprehensive understanding of the factors governing oxetane stability. This could involve systematic experimental studies on a wide range of substituted oxetanes under various conditions, coupled with computational modeling to create predictive tools for chemists. chemrxiv.org
Development of Novel and Efficient Catalytic Systems for Oxetane Functionalization
Overcoming the challenges of oxetane synthesis and stability requires the development of new, mild, and efficient catalytic systems. Recent years have seen significant progress in this area, moving beyond classical methods. nih.govthieme-connect.com Lewis acids such as Indium(III) and Scandium(III) triflates have proven effective in activating the oxetane ring for intramolecular cyclization, enabling the synthesis of complex heterocycles like oxazolines from 3-amido oxetanes under mild conditions. nih.gov
Furthermore, novel catalytic strategies are unlocking new modes of reactivity. For example, a cobalt-catalysis-based strategy, using vitamin B12, has been developed for the radical ring-opening of oxetanes. researchgate.netresearchgate.net This method generates alkyl radicals that can participate in various C-C bond-forming reactions, complementing traditional nucleophilic ring-opening methods. researchgate.net Photoredox catalysis also represents a promising frontier, with new methods enabling oxetane synthesis via C-H functionalization of aliphatic alcohols. thieme-connect.com These catalytic approaches often proceed under milder conditions than traditional methods and can offer unique selectivity. The continued development of such catalytic systems is essential for making oxetane functionalization more efficient, predictable, and broadly applicable.
Table 2: Examples of Modern Catalytic Systems for Oxetane Chemistry
| Catalyst Type | Reaction | Significance | Reference |
|---|---|---|---|
| Lewis Acids (e.g., In(OTf)₃) | Intramolecular ring-opening/cyclization of 3-amido oxetanes | Mild, catalytic synthesis of valuable oxazoline heterocycles. | nih.gov |
| Cobalt-based (Vitamin B₁₂) | Radical ring-opening | Generates alkyl radicals from oxetanes for C-C bond formation, offering new reactivity. | researchgate.netresearchgate.net |
| Photoredox Catalysts | Oxetane synthesis from alcohols via C-H functionalization | Provides a novel and valuable alternative synthetic route to the oxetane core. | thieme-connect.com |
| Rhenium Catalysts | Synthesis of substituted thioethers from oxetanes | Catalytic ring-opening with sulfur nucleophiles. | tandfonline.com |
Expanding the Toolbox of Oxetane Building Blocks with Desired Properties
The practical application of oxetanes in discovery chemistry is currently constrained by the limited diversity of commercially available building blocks. nih.govacs.org A survey of oxetane structures used in medicinal chemistry reveals a heavy reliance on a small number of key intermediates, most notably 3-amino-oxetane and oxetan-3-one. nih.govacs.org These are frequently used in standard reactions like amide couplings and reductive aminations to incorporate the oxetane motif. acs.org
This limited toolbox restricts the exploration of new chemical space. acs.org To fully realize the potential of oxetanes, a broader array of functionalized building blocks is needed. This includes oxetanes with diverse substitution patterns (2-substituted, 3,3-disubstituted, etc.) and a wider range of functional handles beyond simple amines and ketones. nih.govlatrobe.edu.ausioc-journal.cn Methyleneoxetanes, for example, are versatile reagents that allow for the construction of various non-chiral oxetane structures. enamine.net
The development of new building blocks, such as oxetane sulfonyl fluorides for coupling with nucleophiles or oxetane amino acids for decarboxylative coupling, represents a step in the right direction. nih.govacs.org For this compound, its utility would be greatly enhanced by the availability of derivatives where other positions on the ring are substituted, allowing for fine-tuning of steric and electronic properties. Expanding this toolbox is a symbiotic effort between academia and industry, driven by the need to enable the efficient inclusion of novel oxetane motifs into target compounds. nih.gov
Exploration of New Biological and Material Applications for this compound Conjugates
The oxetane moiety is increasingly used in drug discovery to improve key properties such as aqueous solubility, metabolic stability, and lipophilicity, often by replacing gem-dimethyl or carbonyl groups. nih.govnih.govsonar.ch The introduction of an oxetane can block metabolically vulnerable sites without the significant increase in lipophilicity associated with gem-dimethyl groups. acs.orgnih.gov
This compound is a particularly interesting building block because the thiol group provides a versatile handle for conjugation. Thiols can readily participate in a variety of coupling reactions, such as thiol-ene click chemistry, Michael additions, and the formation of thioethers and disulfides. This opens up numerous possibilities for creating novel conjugates for both biological and material applications.
In medicinal chemistry, this compound could be conjugated to peptides, antibodies, or small-molecule drugs. The oxetane moiety could impart improved pharmacokinetic properties to the conjugate, while the thiol linker provides a stable attachment point. researchgate.net For instance, computational studies have shown that an oxetane motif can act as a hydrogen-bond acceptor or a conformational lock within a protein binding pocket. acs.orgpharmablock.comnih.gov In materials science, the thiol group can be used to anchor oxetane-containing molecules to surfaces (e.g., gold nanoparticles) or to incorporate them into polymer networks, potentially creating materials with unique thermal or optical properties. The high strain energy of the oxetane ring could also be exploited in the development of new photo-curable polymers. radtech.org Future research should focus on synthesizing and evaluating such conjugates to explore the synergistic benefits of the oxetane core and the reactive thiol handle.
Integration of Computational and Experimental Methodologies for Rational Design and Discovery
The integration of computational and experimental approaches offers a powerful paradigm for accelerating the discovery and development of new oxetane-based molecules. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to screen virtual libraries of novel oxetane derivatives and predict their properties, such as heats of formation, density, and chemical reactivity. nih.gov This allows researchers to prioritize the synthesis of candidates with the most promising characteristics, saving significant time and resources.
Computational studies are also invaluable for elucidating reaction mechanisms. For example, DFT calculations have been used to understand the domino synthesis of bicyclic oxetane-containing products and the mechanism of copper-catalyzed synthesis of fluorinated oxetanes. beilstein-journals.orgnews-medical.net This mechanistic insight is crucial for optimizing reaction conditions and expanding the substrate scope.
In drug discovery, computational modeling can predict how the rigid, three-dimensional structure of an oxetane will influence the conformation of a drug candidate and its binding to a biological target. nih.gov This rational design approach, where computational predictions guide experimental synthesis and testing, is becoming increasingly vital. The synergy between in silico design and real-world synthesis will be essential for overcoming the existing challenges in oxetane chemistry and for the rational discovery of new molecules with tailored properties for specific biological or material applications. nih.govresearchgate.net
Q & A
Basic: What experimental precautions are critical when handling Oxetane-3-thiol in laboratory settings?
Answer:
Due to the lack of comprehensive safety data (e.g., flash point, decomposition products), researchers must prioritize protective measures:
- Use P95 or OV/AG/P99 respirators to mitigate inhalation risks, as recommended for volatile thiol derivatives .
- Wear impermeable gloves and tightly sealed goggles, even though specific glove material compatibility data is unavailable .
- Conduct reactions in a fume hood with continuous air monitoring, given the absence of established exposure limits. Document all handling protocols rigorously, as outlined in laboratory safety frameworks .
Basic: How can researchers synthesize this compound with ≥95% purity, and what analytical methods validate its structural integrity?
Answer:
While notes a 95% purity benchmark, synthetic protocols require:
- Stepwise purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the thiol moiety, minimizing disulfide byproducts.
- Validation via NMR and FTIR : Confirm the oxetane ring (δ 4.5–5.0 ppm in -NMR) and -SH group (2500–2600 cm in FTIR). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion verification .
- Purity assays : Employ HPLC with UV detection at 220 nm, calibrated against certified reference standards .
Advanced: How should researchers address contradictions in reported stability data for this compound under varying pH conditions?
Answer:
Discrepancies in stability studies (e.g., hydrolytic degradation rates) necessitate:
- Controlled replication : Design parallel experiments under identical conditions (temperature, solvent, pH buffers) to isolate variables. Use kinetic modeling (e.g., Arrhenius plots) to compare degradation pathways .
- Advanced spectroscopic monitoring : Deploy inline -NMR or Raman spectroscopy to track real-time structural changes, differentiating oxetane ring-opening from thiol oxidation .
- Meta-analysis : Systematically review literature to identify methodological divergences (e.g., buffer ionic strength, oxygen exclusion) that may explain inconsistencies .
Advanced: What computational and experimental strategies optimize the regioselective functionalization of this compound?
Answer:
To enhance selectivity in derivatization (e.g., sulfonation vs. alkylation):
- DFT simulations : Model electronic environments of the oxetane ring and thiol group to predict nucleophilic/electrophilic sites. Use Gaussian09 with B3LYP/6-31G* basis sets for energy minimization .
- Competitive kinetic studies : Compare reaction rates of this compound with controlled substrates (e.g., acyclic thioethers) under identical conditions. Analyze via GC-MS to quantify product ratios .
- Protecting group strategies : Temporarily block the thiol with trityl groups during oxetane functionalization, followed by deprotection with silver nitrate .
Methodological: How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
Answer:
For SAR rigor:
- Variable selection : Systematically modify the oxetane substituents (e.g., methyl vs. aryl groups) while keeping the thiol moiety constant. Use Design of Experiments (DoE) software to minimize combinatorial complexity .
- Biological assay standardization : Validate activity metrics (e.g., IC) across ≥3 independent replicates, controlling for solvent effects (e.g., DMSO concentration ≤1%) .
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (logP, polar surface area) with activity, ensuring statistical significance (p < 0.05) via ANOVA .
Methodological: What statistical approaches resolve inconsistencies in this compound’s reactivity data across heterogeneous catalytic systems?
Answer:
To reconcile divergent catalytic outcomes (e.g., Pd vs. Cu-mediated reactions):
- Cluster analysis : Group datasets by catalyst type, solvent polarity, and temperature. Use Euclidean distance metrics to identify outlier conditions .
- Bayesian inference : Model reaction yield distributions to quantify confidence intervals for each catalytic system. Prioritize conditions with narrow confidence bounds for replication .
- Cross-validation : Split data into training and validation sets (70:30 ratio) to test predictive models for reactivity trends .
Foundational: How should researchers conduct a systematic literature review to identify gaps in this compound’s pharmacological applications?
Answer:
- Database selection : Query PubMed, SciFinder, and Web of Science using controlled vocabularies (e.g., MeSH terms: “oxetanes/pharmacology,” “sulfhydryl compounds/metabolism”) .
- Inclusion/exclusion criteria : Filter studies by assay type (in vitro vs. in vivo), dose ranges, and endpoint relevance. Exclude non-peer-reviewed or non-English sources .
- Gap analysis : Map reported bioactivities (e.g., kinase inhibition) against understudied targets (e.g., GPCRs) using PRISMA flow diagrams .
Foundational: What spectroscopic and chromatographic techniques are essential for characterizing this compound degradation products?
Answer:
- LC-MS/MS : Employ reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients. Use MRM mode to detect sulfinic acid and disulfide byproducts .
- X-ray crystallography : Resolve crystal structures of degradation intermediates, ensuring data completeness (R < 5%) .
- TGA-DSC : Quantify thermal decomposition thresholds (e.g., onset temperature) under nitrogen atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
